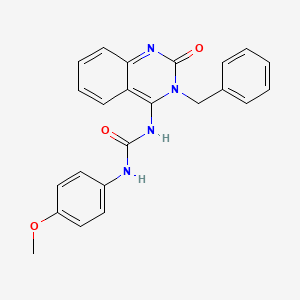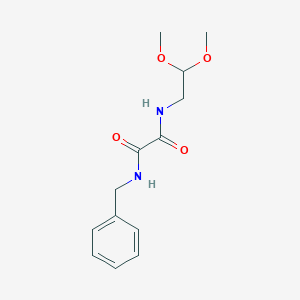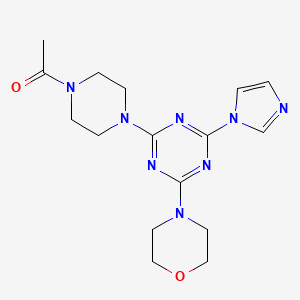![molecular formula C15H19N3O4 B2673325 3-(2H-Indazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 1822526-53-3](/img/structure/B2673325.png)
3-(2H-Indazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2H-Indazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a synthetic compound that belongs to the class of indazole derivatives. It is also known as MLN8054 and has been extensively studied for its potential use in cancer research. This compound has shown promising results in inhibiting the growth of cancer cells and could be a potential candidate for developing new cancer therapies.
科学的研究の応用
Synthesis Techniques
A variety of synthesis techniques have been developed to create compounds related to 3-(2H-Indazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid. For instance, Trifunović et al. (2010) explored efficient and simple synthesis methods for N-substituted 1,3-oxazinan-2-ones, which share a related structural motif, through a three-component, one-pot reaction involving tetraethylammonium bicarbonate, 1,3-dibromopropane, and a primary amine in methanol at room temperature (Trifunović et al., 2010).
Chemical Characterization and Structural Analysis
The structural analysis and chemical characterization of similar compounds offer insights into their potential applications. Linden et al. (2006) described the synthesis and crystal structure of macrocycles derived from the linear precursor of a compound with a similar backbone, highlighting the significance of direct amide cyclization in producing complex structures with potential applications in material science and organic synthesis (Linden et al., 2006).
Bioactive Compound Development
Research on bioactive compounds related to 3-(2H-Indazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid has led to the development of molecules with analgesic, anti-inflammatory, and antipyretic activities. Mosti et al. (1992) synthesized derivatives exhibiting weak anti-inflammatory and analgesic effects in animal models, suggesting potential therapeutic applications (Mosti et al., 1992).
Advanced Material Synthesis
The compound's structural components have been utilized in advanced material synthesis. Bacchi et al. (2002) reported on the carbonylation of prop-2-ynylamides under oxidative conditions to produce oxazolines and bisoxazolines, demonstrating the compound's relevance in creating materials with specific chemical properties (Bacchi et al., 2002).
Analytical and Separation Techniques
The compound's derivatives have been explored in the context of analytical and separation techniques. Wu et al. (2016) discussed the chiral supercritical fluid chromatography (SFC) separations of racemic 2,2-dimethyl-3-aryl-propanoic acids, providing insights into the separation processes relevant for compounds with similar structures (Wu et al., 2016).
特性
IUPAC Name |
3-(2H-indazol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)16-12(13(19)20)8-11-9-6-4-5-7-10(9)17-18-11/h4-7,12H,8H2,1-3H3,(H,16,21)(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBPMZSKZKCQBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C2C=CC=CC2=NN1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1H-benzo[d]imidazol-1-yl)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acetamide](/img/structure/B2673246.png)



![4-methoxy-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2673252.png)
![N-tert-butyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2673253.png)

![Ethyl 4-[(8-methoxy-2-oxochromen-3-yl)carbonyl]piperazinecarboxylate](/img/structure/B2673257.png)
![1-(2,3-Dimethoxyphenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2673260.png)
![8-(2,3-Dimethylphenyl)-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione](/img/structure/B2673261.png)
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2673262.png)
